3-butyl-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
The compound “3-butyl-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a complex organic molecule that contains a purine and pyrimidine ring, which are basic structures in nucleic acids . The presence of a furan ring indicates that this compound might have aromatic properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a purine and pyrimidine ring, a butyl group attached at the 3-position, a furan ring attached via a methylene bridge at the 9-position, and a methyl group attached at the 1-position .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the purine and pyrimidine rings, as well as the furan ring . These structures are known to participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the purine, pyrimidine, and furan rings could contribute to its aromaticity and potentially its solubility in certain solvents .Scientific Research Applications
Synthesis and Structural Analysis
Research on related compounds involves the development of new synthetic pathways and the exploration of their structural and electronic properties. For example, studies on the synthesis of functionalized furans, pyrroles, thiophenes, and related derivatives provide insights into the methods of introducing furan units into complex molecules, which is relevant for the synthesis of compounds like the one (Yin et al., 2008). Additionally, research into the ionic liquid-promoted synthesis of furo[2,3-d]pyrimidine-2,4(1H,3H)-diones showcases the use of green chemistry principles in the synthesis of heterocyclic compounds, potentially applicable to the synthesis of the compound of interest (Shaabani et al., 2007).
Electronic and Structural Properties
Theoretical studies on similar compounds, such as 1-(4-substituted-5-hydroxymethyl-tetrahydro-furan-2-ylmethyl)-5-methyl-1H-pyrimidine-2,4-dione, provide insights into their electronic and structural properties. These studies can offer a foundation for understanding the behavior and potential applications of "3-butyl-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione" in various scientific fields (Essa & Jalbout, 2008).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-butyl-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-3-4-9-23-16(24)14-15(20(2)18(23)25)19-17-21(8-6-10-22(14)17)12-13-7-5-11-26-13/h5,7,11H,3-4,6,8-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNHGCAIWMGYMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2CCCN3CC4=CC=CO4)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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